molecular formula C6H14N2 B1580561 6-Methyl-1,4-diazepane CAS No. 89582-17-2

6-Methyl-1,4-diazepane

Cat. No. B1580561
CAS RN: 89582-17-2
M. Wt: 114.19 g/mol
InChI Key: VMJOIXFVKVPLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,4-diazepane is a chemical compound with the molecular formula C6H14N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been reported in the literature . For instance, a method for producing 1,4-diazepane derivatives involves reacting a compound in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms . The compound has a molecular weight of 114.189 Da .


Chemical Reactions Analysis

1,4-Diazepines, including 6-Methyl-1,4-diazepane, are associated with a wide range of biological activities . They have been actively studied for their synthesis, reactions, and biological evaluation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1,4-diazepane include a density of 0.9±0.1 g/cm3, a boiling point of 157.4±8.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .
    • Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .
  • Application: Pharmaceutical Use

    • 1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .
    • 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
  • Method of Application: Synthesis and Biological Evaluation

    • The primary purpose of many studies is to discuss the synthetic schemes and reactivity of 1,4-diazepines .
    • This involves various chemical reactions and evaluations of the biological attributes of 1,4-diazepine derivatives .
  • Results or Outcomes: Biological Activities

    • The results of these studies have shown that 1,4-diazepines have significant biological activities, making them important for pharmaceutical applications .
  • Scientific Field: Biocatalysis

    • Application : Enzymatic Synthesis of Chiral 1,4-Diazepanes
    • Method of Application : An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .
    • Results or Outcomes : This method offers an effective way for constructing chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
  • Scientific Field: Industrial Chemistry

    • Application : Production of 1,4-Diazepane Derivatives
    • Method of Application : A method for producing 1,4-diazepane derivatives involves a reaction with palladium/carbon under a nitrogen atmosphere .
    • Results or Outcomes : This method could potentially be used for the industrial production of 1,4-diazepane derivatives .
  • Scientific Field: Biocatalysis

    • Application : Enzymatic Synthesis of Chiral 1,4-Diazepanes
    • Method of Application : An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .
    • Results or Outcomes : This method offers an effective way for constructing chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
  • Scientific Field: Industrial Chemistry

    • Application : Production of 1,4-Diazepane Derivatives
    • Method of Application : A method for producing 1,4-diazepane derivatives involves a reaction with palladium/carbon under a nitrogen atmosphere .
    • Results or Outcomes : This method could potentially be used for the industrial production of 1,4-diazepane derivatives .

Future Directions

The future directions for 6-Methyl-1,4-diazepane and related compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industries . Additionally, market research reports suggest that the global market for such compounds may be subject to changes and growth in the future .

properties

IUPAC Name

6-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOIXFVKVPLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335112
Record name 6-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-diazepane

CAS RN

89582-17-2
Record name 6-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
6-Methyl-1,4-diazepane
Reactant of Route 3
6-Methyl-1,4-diazepane
Reactant of Route 4
6-Methyl-1,4-diazepane
Reactant of Route 5
6-Methyl-1,4-diazepane
Reactant of Route 6
6-Methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.